![molecular formula C24H24N4O B611514 FASN inhibitor 1 CAS No. 1533438-83-3](/img/structure/B611514.png)
FASN inhibitor 1
Overview
Description
Fatty Acid Synthase (FASN) is an enzyme that plays a key role in fatty acid synthesis in cells. FASN inhibitors have gained attention as potential therapeutic agents, particularly in the context of cancer treatment . FASN inhibitor 1 is one such compound that has been studied for its potential therapeutic effects .
Chemical Reactions Analysis
FASN inhibitors, including FASN inhibitor 1, work by inhibiting the activity of FASN, an enzyme crucial for fatty acid synthesis . This inhibition can lead to various cellular responses, including increased levels of certain proteins and changes in cell death pathways .Scientific Research Applications
Treatment of Non-Alcoholic Steatohepatitis (NASH)
FASN inhibitors have been found to target multiple drivers of NASH by reducing steatosis, inflammation, and fibrosis in preclinical models . They decrease triglyceride content, which is consistent with direct anti-steatotic activity . In human hepatic stellate cells, FASN inhibitors reduce markers of fibrosis including collagen1α (COL1α1) and α-smooth muscle actin (αSMA) .
Inhibition of Immune and Stellate Cells
FASN inhibitors attenuate inflammatory and fibrotic drivers of NASH by direct inhibition of immune and stellate cells, beyond decreasing fat accumulation in hepatocytes . This provides an opportunity to target three key hallmarks of NASH .
Treatment of Non-Small Cell Lung Cancer (NSCLC) and Melanoma
A unique inhibitor targeting the ketosynthase (KS) domain of FASN shows superior cytotoxicity and selectivity over orlistat and TVB-3166, as well as strong antitumor effects in both NSCLC and melanoma mouse xenografts .
Inhibition of Cell Migration and Invasion
The FASN inhibitor 6p appreciably inhibits cell migration and invasion . This could be particularly useful in preventing the spread of cancer cells.
Stimulation of Immune Activity Against Hepatocellular Carcinoma
Inhibition of FASN increases MHC-I protein levels by suppressing its palmitoylation and lysosomal degradation, which stimulates immune activity against hepatocellular carcinoma and enhances the efficacy of immune checkpoint inhibition .
Inhibition of Colorectal Cancer (CRC) Growth
Novel FASN inhibitors significantly inhibit CRC growth both in vitro and in vivo . Basal activation of AMPK and Akt may be predictive of responsiveness to FASN inhibition and may function as potential biomarkers to allow a more personalized treatment approach .
Mechanism of Action
- In non-alcoholic steatohepatitis (NASH), FASN drives de novo lipogenesis, mediates pro-inflammatory and fibrogenic signaling, and contributes to fat accumulation in the liver .
- This inhibition leads to decreased fat accumulation in hepatocytes and attenuates inflammatory and fibrotic processes in NASH .
- FASN inhibitor 1 impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
FASN inhibitors, including FASN inhibitor 1, show promise as potential therapeutic agents, particularly in the treatment of conditions like non-alcoholic steatohepatitis (NASH) and various forms of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their therapeutic efficacy, and minimizing their side effects .
properties
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fasn-IN-3 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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